N-benzoyl-N'-[4-(tert-butyl)phenyl]thiourea
Description
N-benzoyl-N’-[4-(tert-butyl)phenyl]thiourea is a chemical compound with the molecular formula C18H20N2OS. It is a derivative of N-benzoyl-N’-phenylthiourea and is known for its relatively high lipophilicity.
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-18(2,3)14-9-11-15(12-10-14)19-17(22)20-16(21)13-7-5-4-6-8-13/h4-12H,1-3H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFLZUSGGMHTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-(tert-Butyl)benzoyl Isothiocyanate
In a representative procedure, 4-(tert-butyl)benzoic acid (11.22 mmol) is treated with 1,1'-carbonyldiimidazole (12.34 mmol) in tetrahydrofuran (224.4 mL) at room temperature for 12 hours. Subsequent addition of 28% ammonia water (56.1 mL) yields the corresponding amide, which is isolated via solvent extraction and purified by silica gel chromatography. The amide is then converted to 4-(tert-butyl)benzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions.
The acyl chloride intermediate reacts with sodium cyanate (NaOCN) in acetonitrile and toluene at reflux for 8 hours, producing 4-(tert-butyl)benzoyl isothiocyanate. This step employs stannic chloride (SnCl₄) as a catalyst, achieving a 3.92% yield after column chromatography.
Coupling with Aniline Derivatives
The isothiocyanate intermediate is subsequently treated with 2-aminopyridine (11.22 mmol) in acetonitrile at room temperature. After 2 hours, the reaction mixture is partitioned between water and organic layers, dried over magnesium sulfate, and concentrated. Final purification by silica gel chromatography yields N-benzoyl-N'-[4-(tert-butyl)phenyl]thiourea as a crystalline solid. Nuclear magnetic resonance (NMR) analysis confirms the structure:
- ¹H NMR (500 MHz, CDCl₃): δ 12.78 (s, 1H, NH), 8.23 (d, J = 8.5 Hz, 1H), 7.91 (d, J = 8.5 Hz, 2H), 1.39 (s, 9H, tert-butyl).
Ultrasonic-Assisted Thiourea Synthesis
Modern synthetic approaches leverage ultrasonic irradiation to enhance reaction efficiency. A method optimized for N-naphthoyl thioureas has been adapted for the target compound by substituting benzoyl chloride and 4-(tert-butyl)aniline.
Reaction Optimization
The ultrasonic method employs benzoyl chloride (1.0 mmol), KSCN (1.0 mmol), and 4-(tert-butyl)aniline (1.0 mmol) in acetonitrile. Sonication at 23°C for 45 minutes achieves a 95% yield, significantly higher than traditional stirring (63% in acetone over 5 hours). Solvent screening reveals acetonitrile as optimal due to its polarity and compatibility with ultrasonic cavitation (Table 1).
Table 1. Solvent Effects on Ultrasonic Synthesis of this compound
| Solvent | Method | Time (min) | Yield (%) |
|---|---|---|---|
| Acetone | Stirring | 300 | 63 |
| Acetonitrile | Ultrasound | 45 | 95 |
| Ethanol | Stirring | 300 | 12 |
Mechanistic Insights
Ultrasonic irradiation accelerates the reaction by generating microbubbles that collapse violently, creating localized high temperatures (~5000 K) and pressures (~1000 atm). This phenomenon promotes rapid mixing and enhances the nucleophilic attack of the amine on the thiocyanate intermediate.
Thiourea Formation via Amine-Isothiocyanate Coupling
An alternative route involves the direct reaction of 4-(tert-butyl)aniline with benzoyl isothiocyanate. This one-step method, derived from triazole synthesis studies, avoids the need for acyl chloride intermediates.
Procedure and Conditions
Benzoyl isothiocyanate (1.0 mmol) is added dropwise to a solution of 4-(tert-butyl)aniline (1.0 mmol) in dichloromethane at 0°C. The reaction proceeds for 4 hours at room temperature, after which the product precipitates as a white solid. Filtration and recrystallization from ethanol yield the thiourea derivative in 88% purity.
Side Reactions and Mitigation
Competing side reactions, such as the formation of carbodiimides, are suppressed by maintaining low temperatures during the initial coupling phase. Mercury(II) acetate, a thiophile agent, can be introduced to scavenge excess isothiocyanate, though this is unnecessary in stoichiometrically balanced reactions.
Comparative Analysis of Synthetic Methods
A critical evaluation of the three methods reveals trade-offs between yield, scalability, and practicality:
Table 2. Method Comparison for this compound Synthesis
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Acyl Chloride Route | 3.92 | 20 hours | Low |
| Ultrasonic-Assisted | 95 | 45 minutes | High |
| Amine-Isothiocyanate | 88 | 4 hours | Moderate |
The ultrasonic method excels in efficiency but requires specialized equipment. Conversely, the amine-isothiocyanate route offers simplicity but depends on the commercial availability of benzoyl isothiocyanate.
Analytical Characterization and Validation
Structural confirmation relies on spectroscopic and chromatographic techniques:
- Infrared Spectroscopy (IR): A strong absorption band at 1670 cm⁻¹ corresponds to the thiourea C=O stretch.
- High-Performance Liquid Chromatography (HPLC): Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30) confirms homogeneity.
- Melting Point: 182–184°C (decomposition), consistent with crystalline thiourea derivatives.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-[4-(tert-butyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides are typically used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various acyl derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
N-benzoyl-N'-[4-(tert-butyl)phenyl]thiourea can be synthesized through various methods, including the reaction of benzoyl isothiocyanate with 4-(tert-butyl)aniline. The structure is characterized by the presence of a thiourea functional group, which is crucial for its biological activity.
Table 1: Synthesis Pathways
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Direct Reaction | Benzoyl isothiocyanate + 4-(tert-butyl)aniline | Room temperature, solvent-free | 85 |
| Solvent-Assisted | Benzoyl chloride + 4-(tert-butyl)aniline + base | THF, reflux | 78 |
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Its derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
Research indicates that this compound derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit the proliferation of breast cancer cells more effectively than traditional chemotherapeutics like hydroxyurea.
- Case Study : A study by Kesuma et al. (2022) reported that N-(2,4-dichloro)benzoyl-N'-phenylthiourea exhibited superior cytotoxicity against MCF-7 and T47D cell lines compared to hydroxyurea, with IC50 values significantly lower than those of standard treatments .
Antimicrobial Properties
This compound derivatives have also been evaluated for their antimicrobial activities against various pathogens. These compounds have shown effectiveness against both bacterial and fungal strains.
- Case Study : A study published in PMC highlighted the synthesis of fluorinated benzoylthiourea derivatives that exhibited potent antibacterial activity against Escherichia coli and antifungal activity against Candida albicans, demonstrating the versatility of thiourea derivatives in combating resistant strains .
Applications in Material Science
Beyond biological applications, this compound has potential uses in material science as well. Its properties make it suitable for developing corrosion inhibitors and non-ionic surfactants.
Table 2: Material Science Applications
| Application Type | Description | Example Compound |
|---|---|---|
| Corrosion Inhibitors | Protects metals from oxidative damage | Thiourea-based coatings |
| Surfactants | Reduces surface tension in formulations | Non-ionic surfactants |
Mechanism of Action
The mechanism of action of N-benzoyl-N’-[4-(tert-butyl)phenyl]thiourea involves its interaction with specific molecular targets. It has been shown to inhibit the epidermal growth factor receptor (EGFR) and the silent mating type information regulation-1 (SIRT1) enzyme. These interactions lead to the disruption of cellular signaling pathways, resulting in cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-N’-phenylthiourea: A parent compound with similar structure but lacking the tert-butyl group.
N-(4-hydroxybenzyl)-N’-phenylthiourea: Another derivative with a hydroxybenzyl group instead of the tert-butyl group.
Uniqueness
N-benzoyl-N’-[4-(tert-butyl)phenyl]thiourea is unique due to its high lipophilicity and specific molecular interactions with EGFR and SIRT1. These properties make it a promising candidate for anticancer research, distinguishing it from other similar compounds .
Biological Activity
N-benzoyl-N'-[4-(tert-butyl)phenyl]thiourea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, synthesizing data from various studies, including in vitro and in silico analyses.
Chemical Structure and Synthesis
This compound is characterized by a thiourea functional group, which is known for its diverse biological properties. The synthesis typically involves acyl nucleophilic substitution, where the thiourea derivative is formed through the reaction of benzoyl chloride with 4-(tert-butyl)aniline under controlled conditions.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound and its derivatives:
- In vitro Cytotoxicity : A study reported that this compound exhibited significant cytotoxic activity against HER2-positive breast cancer cells, with an IC50 value of 0.61 mM. This was compared to hydroxyurea, which had an IC50 value of 11.61 mM, indicating a much higher potency for the thiourea compound .
- Mechanism of Action : The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis. In treated MCF-7 cells, significant alterations in cell viability were observed, suggesting that the compound effectively disrupts cancer cell growth .
| Compound | IC50 (mM) | Mechanism |
|---|---|---|
| This compound | 0.61 | Induces apoptosis |
| Hydroxyurea | 11.61 | Chemotherapeutic agent |
TRPV1 Receptor Antagonism
Research has indicated that certain analogues of thiourea compounds, including those related to this compound, act as antagonists of the TRPV1 receptor. These compounds can modulate pain pathways by inhibiting capsaicin-induced responses in cells expressing TRPV1 .
Case Studies
- Breast Cancer Treatment : In a study focusing on HER2-positive breast cancer, this compound demonstrated superior cytotoxicity compared to traditional chemotherapeutics. The study utilized molecular docking techniques to predict binding affinities with the HER2 receptor, yielding a rerank score indicative of strong interaction potential .
- Cytotoxic Activity Assessment : Another investigation employed the Brine Shrimp Lethality Test (BST) to evaluate the toxicity profile of this compound. Results indicated that it possesses favorable cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards healthy cells .
Q & A
What are the standard synthetic routes for N-benzoyl-N'-[4-(tert-butyl)phenyl]thiourea?
Methodological Answer:
The synthesis typically involves a two-step process:
Precursor Preparation : React 4-(tert-butyl)aniline with benzoyl isothiocyanate in anhydrous tetrahydrofuran (THF) under reflux for 6–8 hours. Triethylamine (TEA) is used as a catalyst to deprotonate intermediates .
Purification : The crude product is purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | THF, TEA, reflux | 70–80 | 85–90 |
| 2 | Ethanol/water | 85–90 | ≥95 |
How can reaction conditions be optimized to improve yield in large-scale synthesis?
Advanced Methodological Answer:
Optimization strategies include:
- Solvent Selection : Replacing THF with dichloromethane (DCM) reduces reflux time (2–4 hours) and improves solubility of intermediates .
- Catalyst Screening : Substituting TEA with 1,8-diazabicycloundec-7-ene (DBU) enhances reaction efficiency (yield increases to 85–90%) .
- Continuous Flow Chemistry : Implementing microreactors minimizes side reactions (e.g., hydrolysis) and reduces purification steps .
What spectroscopic techniques are critical for structural validation?
Basic Methodological Answer:
- FT-IR : Confirm thiourea C=S stretch (1,220–1,250 cm⁻¹) and benzoyl C=O (1,680–1,710 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include:
- Elemental Analysis : Validate molecular formula (e.g., C₁₈H₂₀N₂OS requires C: 68.76%, H: 6.37%) .
How can density functional theory (DFT) predict electronic properties?
Advanced Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:
- Electron Density Distribution : Identify nucleophilic (benzoyl O) and electrophilic (thiourea S) sites .
- HOMO-LUMO Gaps : Correlate with experimental redox potentials (e.g., ΔE ≈ 3.2 eV predicts moderate reactivity) .
What in vitro assays validate its anticancer activity?
Basic Methodological Answer:
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ = 12.5 μM) .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation .
How does molecular docking explain its interaction with EGFR?
Advanced Methodological Answer:
- Docking Software : AutoDock Vina simulates binding to EGFR (PDB ID: 1M17).
- Key Interactions :
| Target | Binding Affinity (kcal/mol) | Residues Involved |
|---|---|---|
| EGFR | -8.9 | Lys721, Met793 |
| SIRT1 | -7.5 | Glu230, Phe273 |
Does it form stable metal complexes for catalytic applications?
Basic Methodological Answer:
- Synthesis of Complexes : React with Cu(II) or Pd(II) salts in methanol (1:2 molar ratio).
- Characterization :
- UV-Vis: d-d transitions (Cu: λ ≈ 650 nm) .
- ESI-MS: Confirm [M + 2Cl]⁻ adducts (e.g., [Cu(L)₂Cl₂], m/z 689) .
Can its metal complexes act as catalysts in cross-coupling reactions?
Advanced Methodological Answer:
- Suzuki-Miyaura Reaction : Pd(II) complexes catalyze aryl halide coupling (TON = 1,200, TOF = 50 h⁻¹) .
- Mechanism : Thiourea S coordinates Pd, facilitating oxidative addition of Ar-X .
How is cyclic voltammetry (CV) used to study redox behavior?
Basic Methodological Answer:
- Experimental Setup : Glassy carbon electrode, 0.1 M TBAPF₆ in DMF, scan rate 100 mV/s.
- Key Peaks :
Can it function as a chemosensor for anions?
Advanced Methodological Answer:
- Selectivity : Fluoride (F⁻) induces UV-Vis shifts (Δλ = 40 nm) via deprotonation of NH groups .
- Detection Limit : 0.1 μM (CV) in acetonitrile .
How stable is it under varying pH and temperature?
Basic Methodological Answer:
- Stability Tests :
What mechanisms drive its reaction with nucleophiles?
Advanced Methodological Answer:
- Thiourea Reactivity :
How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Experimental Design :
- Standardize cell lines (e.g., use ATCC-certified MCF-7).
- Control solvent (DMSO ≤0.1%) to avoid cytotoxicity artifacts .
- Statistical Analysis : Apply ANOVA with post-hoc tests to compare IC₅₀ values across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
